Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

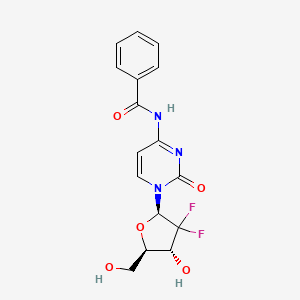

Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro-: is a modified nucleoside analogue It is structurally characterized by the presence of a benzoyl group attached to the cytidine base, and two fluorine atoms replacing the hydrogen atoms at the 2’ position of the deoxyribose sugar

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- typically involves the following steps:

Starting Material: The synthesis begins with a suitable ribofuranose derivative, such as 1-halo ribofuranose.

Glycosylation: The ribofuranose derivative is reacted with a protected cytosine base under glycosylation conditions to form the nucleoside.

Fluorination: The nucleoside is then subjected to fluorination reactions to introduce the fluorine atoms at the 2’ position.

Benzoylation: Finally, the benzoyl group is introduced by reacting the nucleoside with benzoyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

High Yield Reactions: Using high-yielding glycosylation and fluorination reactions.

Purification: Employing efficient purification techniques such as crystallization and chromatography to obtain the pure compound.

Automation: Utilizing automated synthesis equipment to ensure consistency and scalability.

化学反応の分析

Types of Reactions:

Oxidation: Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- can undergo oxidation reactions, particularly at the benzoyl group.

Reduction: The compound can be reduced under specific conditions to remove the benzoyl group.

Substitution: The fluorine atoms at the 2’ position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products:

Oxidation Products: Oxidized derivatives of the benzoyl group.

Reduction Products: De-benzoylated cytidine analogues.

Substitution Products: Nucleoside analogues with different substituents at the 2’ position.

科学的研究の応用

Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.

Biology: Studied for its interactions with enzymes involved in DNA replication and repair.

Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

作用機序

The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- involves its incorporation into DNA or RNA, where it can:

Inhibit DNA/RNA Synthesis: By acting as a chain terminator during nucleic acid synthesis.

Enzyme Inhibition: Inhibit enzymes such as DNA polymerase and ribonucleotide reductase, which are crucial for DNA replication and repair.

Induce Apoptosis: Trigger programmed cell death in cancer cells by disrupting their DNA synthesis.

類似化合物との比較

Gemcitabine: Another nucleoside analogue with two fluorine atoms at the 2’ position but without the benzoyl group.

Cytarabine: A nucleoside analogue used in cancer treatment, with a similar mechanism of action but different structural modifications.

Fluorouracil: A pyrimidine analogue used in chemotherapy, which also incorporates into nucleic acids to disrupt their function.

Uniqueness: Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- is unique due to the presence of both the benzoyl group and the fluorine atoms, which confer distinct chemical properties and biological activities. This combination enhances its stability and efficacy as a therapeutic agent compared to other nucleoside analogues.

生物活性

Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- is a modified nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article delves into its synthesis, mechanisms of action, biological effects, and comparisons with similar compounds.

Chemical Structure and Synthesis

Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- is characterized by a benzoyl group attached to the cytidine base and two fluorine atoms replacing hydrogen atoms at the 2' position of the deoxyribose sugar. The synthesis typically involves several key steps:

- Starting Material : A ribofuranose derivative (e.g., 1-halo ribofuranose).

- Glycosylation : Reacting the ribofuranose with a protected cytosine base.

- Fluorination : Introducing fluorine atoms at the 2' position.

- Benzoylation : Adding the benzoyl group via reaction with benzoyl chloride in the presence of a base.

The biological activity of Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- can be attributed to its incorporation into nucleic acids, where it exhibits several mechanisms:

- Inhibition of DNA/RNA Synthesis : Acts as a chain terminator during nucleic acid synthesis.

- Enzyme Inhibition : Inhibits key enzymes like DNA polymerase and ribonucleotide reductase, essential for DNA replication and repair.

- Induction of Apoptosis : Triggers programmed cell death in cancer cells by disrupting their DNA synthesis.

Antiviral and Anticancer Potential

Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- has been studied for its antiviral properties, particularly against RNA viruses. Its mechanism involves mimicking natural nucleotides, thus interfering with viral replication processes. Additionally, its anticancer potential is linked to its ability to inhibit rapidly dividing cancer cells by disrupting their nucleic acid synthesis.

Case Studies

- Antiviral Activity : In research studies, this compound demonstrated significant inhibition of viral replication in vitro, showing promise as a candidate for antiviral drug development.

- Cancer Cell Studies : Experiments involving various cancer cell lines indicated that treatment with Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- resulted in reduced cell viability and increased apoptosis rates compared to untreated controls .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Gemcitabine | Two fluorine atoms at 2' position | Chain terminator; inhibits DNA synthesis | Cancer therapy |

| Cytarabine | Modified nucleoside with different sugar structure | Inhibits DNA polymerase; used in leukemia treatment | Cancer therapy |

| Fluorouracil | Pyrimidine analogue | Incorporates into RNA/DNA; disrupts function | Chemotherapy |

Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro- is unique due to the combination of both the benzoyl group and fluorine atoms, enhancing its stability and efficacy compared to other nucleoside analogues .

特性

IUPAC Name |

N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O5/c17-16(18)12(23)10(8-22)26-14(16)21-7-6-11(20-15(21)25)19-13(24)9-4-2-1-3-5-9/h1-7,10,12,14,22-23H,8H2,(H,19,20,24,25)/t10-,12-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMDTRXWNNAGKY-MPKXVKKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。